molecular formula C15H20N2O7 B568477 (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid CAS No. 112898-24-5

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid

Cat. No.: B568477
CAS No.: 112898-24-5
M. Wt: 340.332
InChI Key: RSNWSFSGQPYINB-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used for Boc deprotection.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted amines depending on the reactants used.

Scientific Research Applications

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, enabling the compound to be used in targeted synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid: Lacks the nitro group, which may result in different reactivity and applications.

    (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-methoxyphenyl)butyric acid: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.

Uniqueness

The presence of the nitrophenyl group in (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid imparts unique electronic and steric properties, making it distinct from similar compounds

Properties

IUPAC Name

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(21)16-11(12(18)13(19)20)8-9-4-6-10(7-5-9)17(22)23/h4-7,11-12,18H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNWSFSGQPYINB-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669541
Record name (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-24-5
Record name (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.